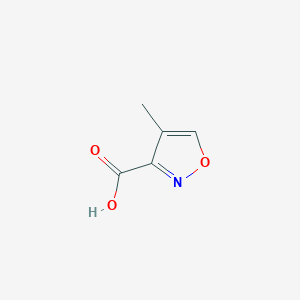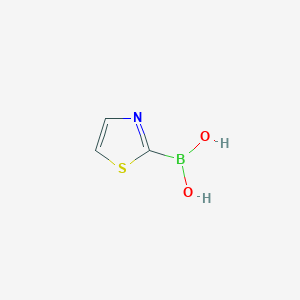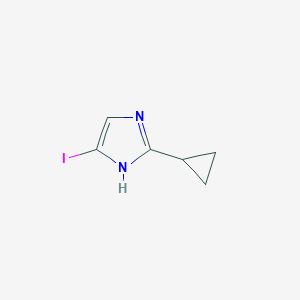
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound with the molecular formula C10H14N2 . It’s a secondary amine .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (THIQ), often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 235.16 .Scientific Research Applications
Neurodegenerative Disorders
Compounds similar to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine have been studied for their potential in treating neurodegenerative disorders. For example, 1-Methyl-1,2,3,4-Tetrahydroisoquinoline has been linked to Parkinson’s disease research due to its relevance in the formation of Lewy bodies .
Biological Activities Against Infective Pathogens
Isoquinoline alkaloids, including those based on the tetrahydroisoquinoline structure, exhibit diverse biological activities against various infective pathogens .
Analgesic and Anti-inflammatory Properties
Indole derivatives, which share structural similarities with tetrahydroisoquinolines, have shown anti-inflammatory and analgesic activities .
Synthesis of Alkaloids
The structural motif of 1,2,3,4-tetrahydroisoquinoline is significant in natural products and therapeutic leads. Its derivatives are researched for their role as precursors to various alkaloids with multifarious biological activities .
Future Directions
The THIQ heterocyclic scaffold, which includes compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that there may be future research directions exploring these properties.
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHRVVMNFQGSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613867 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14097-37-1 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















